2-(6-Bromo-1H-indol-4-YL)propan-2-OL
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Overview
Description
2-(6-Bromo-1H-indol-4-YL)propan-2-OL is a compound belonging to the indole family, characterized by the presence of a bromine atom at the 6th position of the indole ring and a hydroxyl group attached to the propan-2-ol side chain. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL typically involves the bromination of an indole precursor followed by the introduction of the propan-2-ol side chain. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions to selectively brominate the indole ring. The subsequent step involves the reaction of the brominated indole with a suitable propan-2-ol derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-1H-indol-4-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 2-(6-Bromo-1H-indol-4-YL)propan-2-one.
Reduction: Formation of 2-(1H-indol-4-YL)propan-2-OL.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its role in modulating biological pathways and as a potential lead compound for drug development.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(6-Bromo-1H-indol-4-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and selectivity towards biological receptors. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or interacting with DNA/RNA .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-4-YL)propan-2-OL: Lacks the bromine atom, resulting in different biological activity and reactivity.
6-Bromoindole: Lacks the propan-2-ol side chain, affecting its solubility and interaction with biological targets.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.
Uniqueness
2-(6-Bromo-1H-indol-4-YL)propan-2-OL is unique due to the presence of both the bromine atom and the propan-2-ol side chain, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(6-bromo-1H-indol-4-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2,14)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEZKRHIWQRADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C2C=CNC2=CC(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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